molecular formula C17H13FN2O2 B2630318 2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide CAS No. 1251679-81-8

2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide

Cat. No. B2630318
CAS RN: 1251679-81-8
M. Wt: 296.301
InChI Key: QSOIPSUDLLKBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” has been reported in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . The newly-obtained bio-functional hybrid compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” was characterized using various techniques such as 1H, 13C NMR, UV, and mass spectral data .

Scientific Research Applications

Fluorescent Chemosensors

Research has explored the development of fluorescent chemosensors incorporating quinoline derivatives. These sensors demonstrate high sensitivity and selectivity for metal ions, such as Zn(2+), in aqueous solutions. The structural arrangement facilitates spectral changes, enabling the differentiation of metal ions like Zn(2+) from Cd(2+), which is pivotal for environmental monitoring and biological applications (Li et al., 2014).

Antimicrobial Properties

Quinoline derivatives have been synthesized and evaluated for antimycobacterial activities against various strains of Mycobacterium tuberculosis. These compounds, including specific ofloxacin derivatives, have shown significant in vitro and in vivo activity, highlighting their potential as therapeutic agents against mycobacterial infections (Dinakaran et al., 2008).

Imaging Agents for Peripheral Benzodiazepine Receptors

Novel quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These studies are crucial for advancing the understanding of PBR in various diseases and could facilitate the development of new diagnostic tools (Matarrese et al., 2001).

Antibacterial and Antifungal Applications

Quinoline derivatives have also been utilized to develop antibodies for the detection of antimicrobial residues in animal products, showcasing the versatility of these compounds in ensuring food safety and public health (Bucknall et al., 2003).

Novel Synthesis and Characterization

Research into the synthesis of quinoline derivatives, including benzamide compounds, has led to the development of new methodologies and the characterization of these compounds for various applications. This includes the exploration of their antimicrobial, fluorescent properties, and potential use in material science and drug development (Desai et al., 2013).

properties

IUPAC Name

2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-8-16(21)20-15-9-11(6-7-12(10)15)19-17(22)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOIPSUDLLKBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.